molecular formula C14H11BrF3N3 B12640688 2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine CAS No. 944581-00-4

2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine

Cat. No.: B12640688
CAS No.: 944581-00-4
M. Wt: 358.16 g/mol
InChI Key: IEFGRSLJDTUVQN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, pyridine-H)
    • δ 7.89–7.85 (d, J = 8.4 Hz, 2H, bromophenyl-H)
    • δ 7.62–7.58 (d, J = 8.4 Hz, 2H, bromophenyl-H)
    • δ 6.98 (s, 1H, imidazole-H)
    • δ 5.21 (s, 2H, -NH₂)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 158.2 (C-F₃)
    • δ 144.5 (imidazole-C)
    • δ 132.1–121.8 (aromatic carbons)
    • δ 118.4 (pyridine-C)
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -62.3 (CF₃, q, J = 9.8 Hz)

Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum (KBr pellet, cm⁻¹):

  • 3350 (N–H stretch, amine)
  • 1615 (C=N stretch, imidazole)
  • 1320–1120 (C–F stretches, CF₃)
  • 615 (C–Br stretch)

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions in the conjugated aromatic system.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 358.0 [M+H]⁺ , with characteristic fragments at:

  • m/z 279.1 (loss of Br)
  • m/z 230.0 (loss of CF₃)
  • m/z 183.2 (imidazo[1,2-a]pyridine core)

Tautomeric Forms and Electronic Structure Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal two predominant tautomers:

  • Amino tautomer (94% population): The amine group remains protonated, stabilizing the structure via resonance with the pyridine nitrogen.
  • Imino tautomer (6% population): Proton transfer to the imidazole nitrogen, less favored due to higher energy (ΔG = +3.2 kcal/mol).

The HOMO-LUMO gap of 4.8 eV indicates moderate electronic delocalization, primarily localized on the imidazo[1,2-a]pyridine core and bromophenyl group. Natural Bond Orbital (NBO) analysis confirms strong hyperconjugative interactions between the lone pairs of the amine nitrogen and the π* orbitals of the aromatic system.

Properties

CAS No.

944581-00-4

Molecular Formula

C14H11BrF3N3

Molecular Weight

358.16 g/mol

IUPAC Name

2-(4-bromophenyl)-8-(trifluoromethyl)-3H-imidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C14H11BrF3N3/c15-10-5-3-9(4-6-10)13(19)8-21-7-1-2-11(12(21)20-13)14(16,17)18/h1-7H,8,19H2

InChI Key

IEFGRSLJDTUVQN-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2N1C=CC=C2C(F)(F)F)(C3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Method A: Microwave-Assisted Synthesis

Procedure:

  • Starting Materials: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate and methyl 4-bromobenzoate.
  • Reaction Conditions: The reaction was carried out in a microwave vial under controlled temperature and pressure.

Results:

  • Yield: 99% of the target compound was obtained as a white amorphous solid.
  • Purification: The crude material was purified using flash column chromatography.

Data Table:

Step Material Used Quantity Yield (%)
1 Methyl 4-bromobenzoate 54 mg 99%
2 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate 77 mg -

Method B: One-Pot Synthesis via Japp-Klingemann Reaction

Procedure:

Results:

  • Yield: Approximately 50% yield was reported.
  • Purification: The product was purified using column chromatography with a solvent system of ethyl acetate and petroleum ether.

Data Table:

Step Material Used Quantity Yield (%)
1 3-bromoaniline 27 µL 50%
2 tert-butyl derivative 77 mg -

Mechanistic Insights

The mechanisms involved in these synthetic routes often include nucleophilic substitution reactions and cyclization processes that lead to the formation of the imidazo[1,2-a]pyridine structure.

For instance, in Method B, the nucleophilic attack by an anion derived from hydrazones on the electrophilic site of pyridine derivatives facilitates the formation of the imidazole ring through a series of rearrangements and cyclizations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Substituent Diversity and Positional Effects

The imidazo[1,2-a]pyridine core allows for extensive functionalization. Key analogues and their substituent effects are summarized below:

Functional Group Impact on Properties

  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl group (CF₃) enhances electron withdrawal compared to halogens (Br, Cl) in analogues like ’s 8-bromo-6-chloro derivative. CF₃ may improve metabolic stability and alter binding affinity in biological systems .
  • Amine vs. Amide/Ester : The amine group in the target compound and ’s Compound 23 could facilitate hydrogen bonding, critical for target engagement. In contrast, AG110’s ethyl ester and ’s benzamide derivatives prioritize lipophilicity or hydrolytic stability .
  • Bromophenyl vs.

Research Implications and Limitations

Analogues like BPIP and AG110 demonstrate antiviral activity, implying that the target’s bromophenyl and CF₃ groups could be optimized for similar applications . Future studies should focus on:

Activity Profiling : Testing against viral proteases or kinases given the scaffold’s prevalence in antiviral research.

Solubility and Stability : Investigating the trifluoromethyl group’s impact on pharmacokinetics compared to halogenated or ester-containing analogues.

Crystallographic Studies : Applying hydrogen-bonding analysis (as in ) to predict solid-state behavior and intermolecular interactions .

Biological Activity

2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H8BrF3N2
  • Molecular Weight : 341.13 g/mol
  • CAS Number : 724742-88-5

The structural features of the compound, particularly the trifluoromethyl and bromophenyl groups, contribute to its unique biological properties.

Research indicates that compounds in the imidazo[1,2-a]pyridine class often exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazo derivatives inhibit key enzymes involved in cell signaling pathways, which can lead to apoptosis in cancer cells.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains.

Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Studies

  • Anticancer Properties :
    A study evaluated the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial activity of related imidazo compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antibacterial agent.
  • Enzyme Inhibition Studies :
    The inhibition of specific kinases by this compound was tested using biochemical assays. The results demonstrated that it effectively inhibited the activity of several kinases involved in tumor growth, with IC50 values ranging from 50 to 100 nM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via condensation of brominated intermediates. For example, 3-bromopyridine-2-amine reacts with 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone in ethanol under reflux (80°C, 3 hours), yielding imidazo[1,2-a]pyridine cores. Sodium bicarbonate is used to neutralize byproducts, and intermediates are purified via recrystallization or vacuum drying .
  • Characterization : Key intermediates are validated using 1^1H-NMR (e.g., δ 10.80 for amide protons), 13^{13}C-NMR, FT-IR (e.g., 1672 cm1^{-1} for C=O stretches), and LC-MS (e.g., [M+1]+^+ at m/z 508.0) .

Q. How is the purity of this compound confirmed in academic settings?

  • Methodology : Purity is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). For example, LC-MS with [M+1]+^+ signals confirms molecular identity, while 1^1H-NMR integration ratios verify the absence of impurities .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodology : Initial evaluations often focus on enzyme inhibition (e.g., COX-2 selectivity assays) or receptor binding studies. Structural analogs with trifluoromethyl groups are tested for bioactivity using cell-based assays, with IC50_{50} values reported to establish potency .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Methodology : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically varied. For instance, increasing ethanol volume from 10 V to 15 V reduces byproduct formation, while maintaining reflux at 80°C for 3 hours improves conversion rates. TLC monitoring ensures reaction completion before workup .
  • Data Contradiction : Yields reported in literature vary (e.g., 54% in one study vs. higher yields with modified protocols). Contradictions may arise from differences in purification methods (e.g., recrystallization vs. column chromatography) .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact the compound’s biological activity?

  • Methodology : Isosteric replacement studies compare methyl and trifluoromethyl analogs. For example, trifluoromethyl groups enhance metabolic stability and binding affinity due to increased electronegativity and lipophilicity. SAR (Structure-Activity Relationship) models quantify these effects using computational docking and in vitro assays .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected 1^1H-NMR shifts) during characterization?

  • Methodology : Contradictory NMR signals (e.g., split peaks or missing protons) are investigated via deuterated solvent exchange, 2D-COSY, or HSQC experiments. For example, unexpected δ 7.38 multiplicity in DMSO-d6_6 may indicate hydrogen bonding or impurities, requiring repeated recrystallization .

Q. How can crystallographic data enhance understanding of this compound’s pharmacophore?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals spatial arrangements of the bromophenyl and trifluoromethyl groups. Crystals grown from methanol (573 K melting point) provide insights into π-π stacking and halogen bonding, which are critical for target engagement .

Methodological Considerations

  • Synthetic Challenges : Bromine and trifluoromethyl groups introduce steric and electronic complexities. Zinc dust and ammonium chloride are often used to mitigate undesired side reactions during cyclization .
  • Biological Relevance : The compound’s imidazopyridine core is a privileged scaffold in kinase inhibitors, making it a candidate for repurposing studies. Hybrid derivatives (e.g., chromen-2-one conjugates) expand its therapeutic potential .

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